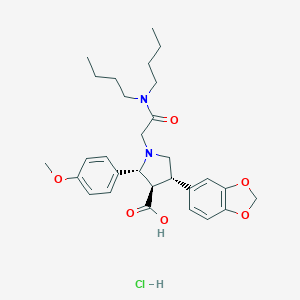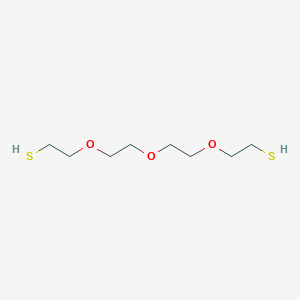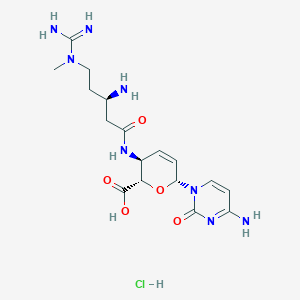
Chlorhydrate d'atrasentan
Vue d'ensemble
Description
Le chlorhydrate d'Atrasentan est un médicament expérimental étudié principalement pour son potentiel dans le traitement de divers types de cancer, y compris le cancer du poumon non à petites cellules, et la maladie rénale diabétique. C'est un antagoniste sélectif du récepteur de l'endotheline A, ce qui signifie qu'il bloque l'action de l'endotheline, une protéine qui provoque la constriction des vaisseaux sanguins et la prolifération cellulaire .
Applications De Recherche Scientifique
Atrasentan Hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of endothelin receptor antagonists.
Biology: Investigated for its effects on cell proliferation and apoptosis.
Medicine: Studied for its potential to treat cancer and diabetic kidney disease by reducing proteinuria and improving kidney function.
Industry: Explored for its potential use in developing new therapeutic agents for chronic kidney diseases.
Mécanisme D'action
Target of Action
Atrasentan hydrochloride primarily targets the Endothelin-1 receptor . This receptor plays a crucial role in the regulation of vascular tone and the balance of salt and water in the body .
Mode of Action
Atrasentan hydrochloride is a selective antagonist of the Endothelin-1 receptor, specifically the subtype A (ET A) . It inhibits the biological responses induced by Endothelin-1 (ET-1), which are mediated through the ET A receptor . This interaction results in changes in cell survival, proliferation, apoptosis, invasion, metastasis, and angiogenesis .
Biochemical Pathways
The binding of ET-1 to the ET A receptor exerts various biological effects that influence cell survival and proliferation, apoptosis, invasion and metastasis, and angiogenesis . These effects are mediated through the activation of various kinases, namely, protein kinase C, epidermal growth factor, and insulin-like growth factor . Atrasentan hydrochloride blocks these effects by antagonizing the ET A receptor .
Pharmacokinetics
It is known to be orally bioavailable
Result of Action
The action of Atrasentan hydrochloride results in a reduction of blood pressure and improvement in glucose and lipid metabolism . It has been investigated as a possible treatment for prostate cancer and more recently for therapy for diabetic kidney disease .
Action Environment
It is known that the drug exhibits a consistent and predictable pharmacokinetic profile among healthy adults
Safety and Hazards
Atrasentan hydrochloride is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Orientations Futures
Atrasentan is currently in Phase III development for IgA nephropathy (IgAN) and early-stage development for other rare kidney diseases . Novartis has reported positive topline data from an ongoing Phase III trial investigating atrasentan in patients with IgA nephropathy (IgAN) . The study met its primary efficacy endpoint at the 36-week interim analysis, with atrasentan demonstrating superiority versus placebo with a clinically meaningful and highly statistically significant reduction in proteinuria . Based on the results from this interim proteinuria endpoint analysis, Novartis plans to submit an application in 2024 for possible accelerated approval in the US .
Analyse Biochimique
Biochemical Properties
Atrasentan hydrochloride plays a significant role in biochemical reactions by selectively inhibiting endothelin A receptors. This compound interacts primarily with endothelin-1, a peptide that induces vasoconstriction and cell proliferation. By binding to endothelin A receptors with high affinity (IC50 of 0.2 nM for endothelin A compared to 190 nM for endothelin B receptors), atrasentan hydrochloride effectively blocks the downstream signaling pathways activated by endothelin-1 . This interaction prevents endothelin-1 from exerting its effects on vascular smooth muscle cells and other target cells, thereby reducing vasoconstriction and cell proliferation.
Cellular Effects
Atrasentan hydrochloride exerts various effects on different cell types and cellular processes. In vascular smooth muscle cells, it inhibits endothelin-1-induced proliferation and migration, which are critical processes in the development of vascular diseases. Additionally, atrasentan hydrochloride has been shown to reduce proteinuria and improve kidney outcomes in patients with diabetic kidney disease by decreasing mesangial cell activation, inflammation, and fibrosis . This compound also influences cell signaling pathways, such as the endothelin signaling pathway, and modulates gene expression related to cell proliferation and inflammation.
Molecular Mechanism
The molecular mechanism of action of atrasentan hydrochloride involves its selective binding to endothelin A receptors, thereby blocking the binding of endothelin-1. This inhibition prevents the activation of downstream signaling pathways that lead to vasoconstriction, cell proliferation, and inflammation . Atrasentan hydrochloride also inhibits the expression of genes involved in these processes, further contributing to its therapeutic effects. By blocking endothelin A receptors, atrasentan hydrochloride reduces the pathological effects of endothelin-1 on various tissues and organs.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of atrasentan hydrochloride have been observed to change over time. Studies have shown that this compound is rapidly absorbed and reaches steady-state concentrations within a few days of administration . Atrasentan hydrochloride has demonstrated consistent pharmacokinetic profiles, with a half-life of approximately 21 hours . Long-term studies have indicated that atrasentan hydrochloride maintains its efficacy in reducing proteinuria and improving kidney function over extended periods
Dosage Effects in Animal Models
The effects of atrasentan hydrochloride vary with different dosages in animal models. In preclinical studies, atrasentan hydrochloride has shown dose-dependent efficacy in reducing proteinuria and improving kidney outcomes . Higher doses of atrasentan hydrochloride have been associated with increased adverse effects, such as edema and weight gain, which are likely due to its potent vasodilatory effects . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Atrasentan hydrochloride is involved in several metabolic pathways, primarily related to its interaction with endothelin receptors. This compound is metabolized in the liver, and its metabolites are excreted primarily through the kidneys . The metabolic pathways of atrasentan hydrochloride involve various enzymes, including cytochrome P450 enzymes, which play a crucial role in its biotransformation
Transport and Distribution
Atrasentan hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and distributed to target tissues, where it exerts its therapeutic effects . The compound’s distribution is influenced by its binding to plasma proteins and its interaction with transporters and binding proteins . These interactions affect the localization and accumulation of atrasentan hydrochloride in different tissues, contributing to its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of atrasentan hydrochloride is primarily determined by its interaction with endothelin A receptors, which are located on the cell surface . This compound does not require specific targeting signals or post-translational modifications to reach its target receptors. Its activity and function are influenced by the density and distribution of endothelin A receptors on different cell types
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du chlorhydrate d'Atrasentan implique plusieurs étapes, commençant par la préparation de la structure de base de la pyrrolidine. Les étapes clés comprennent :
- Formation du cycle pyrrolidine.
- Introduction des groupes benzodioxole et méthoxyphényle.
- Couplage final avec le groupe dibutylamino.
Méthodes de Production Industrielle : La production industrielle du this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté. Le processus comprend :
- Utilisation de réactifs de haute pureté.
- Températures et pressions de réaction contrôlées.
- Étapes de purification telles que la cristallisation et la chromatographie pour isoler le produit final .
Analyse Des Réactions Chimiques
Types de Réactions : Le chlorhydrate d'Atrasentan subit plusieurs types de réactions chimiques, y compris :
Oxydation : Cette réaction peut modifier les groupes fonctionnels sur la molécule, modifiant potentiellement son activité.
Réduction : Cette réaction peut réduire certains groupes fonctionnels, affectant la stabilité et la réactivité de la molécule.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, ce qui peut être utilisé pour modifier les propriétés du composé.
Réactifs et Conditions Communs :
Agents oxydants : tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Agents réducteurs : tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs de substitution : tels que les halogènes ou les agents alkylants.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .
4. Applications de la Recherche Scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier le comportement des antagonistes du récepteur de l'endotheline.
Biologie : Investigated for its effects on cell proliferation and apoptosis.
Médecine : Étudié pour son potentiel à traiter le cancer et la maladie rénale diabétique en réduisant la protéinurie et en améliorant la fonction rénale.
5. Mécanisme d'Action
Le this compound exerce ses effets en bloquant sélectivement le récepteur de l'endotheline A. Ce récepteur est impliqué dans divers processus physiologiques, notamment la vasoconstriction et la prolifération cellulaire. En inhibant ce récepteur, le this compound peut réduire la constriction des vaisseaux sanguins et la croissance cellulaire, ce qui est bénéfique dans des conditions comme le cancer et les maladies rénales .
Composés Similaires :
Sitaxentan : Un autre antagoniste du récepteur de l'endotheline utilisé principalement pour l'hypertension artérielle pulmonaire.
Ambrisentan : Similaire au Sitaxentan, utilisé pour le traitement de l'hypertension artérielle pulmonaire.
Bosentan : Un antagoniste dual du récepteur de l'endotheline utilisé pour l'hypertension artérielle pulmonaire.
Comparaison : Le this compound est unique par sa haute sélectivité pour le récepteur de l'endotheline A, ce qui le rend particulièrement efficace pour réduire la prolifération cellulaire et la protéinurie. Contrairement aux autres antagonistes du récepteur de l'endotheline, le this compound s'est révélé prometteur dans le traitement de la maladie rénale diabétique et de certains cancers .
Comparaison Avec Des Composés Similaires
Sitaxentan: Another endothelin receptor antagonist used primarily for pulmonary arterial hypertension.
Ambrisentan: Similar to Sitaxentan, used for treating pulmonary arterial hypertension.
Bosentan: A dual endothelin receptor antagonist used for pulmonary arterial hypertension.
Comparison: Atrasentan Hydrochloride is unique in its high selectivity for the endothelin A receptor, making it particularly effective in reducing cell proliferation and proteinuria. Unlike other endothelin receptor antagonists, Atrasentan Hydrochloride has shown promise in treating diabetic kidney disease and certain cancers .
Propriétés
IUPAC Name |
(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O6.ClH/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20;/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34);1H/t23-,27-,28+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFUJIFSUKPWCZ-SQMFDTLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
173937-91-2 (Parent) | |
| Record name | Atrasentan hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20173240 | |
| Record name | Atrasentan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195733-43-8 | |
| Record name | Atrasentan hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atrasentan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATRASENTAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4G31X93ZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B519789.png)
![(3R,4R)-4-[(3S)-3-hydroxy-3-(6-methoxyquinolin-4-yl)propyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid](/img/structure/B519832.png)
![4-[4-(3,4-dichlorophenoxy)piperidin-1-yl]-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide](/img/structure/B520067.png)
![(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide](/img/structure/B520084.png)
![propan-2-yl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzoimidazol-1-yl]-1-piperidyl]-4-methyl-piperidine-1-carboxylate](/img/structure/B520099.png)
![N-[5-(1H-imidazol-2-yl)-2,4-dimethylphenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B520113.png)
![N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide](/img/structure/B520157.png)
![3-bromo-5-chloro-N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxybenzamide](/img/structure/B521102.png)
![(3Z)-5-acetyl-3-[1,3-benzodioxol-5-yl-[(1-methylpiperidin-4-yl)amino]methylidene]-1H-indol-2-one](/img/structure/B521146.png)


![1-Tert-butyl-3-[2-(3-methylanilino)-5-nitrophenyl]sulfonylurea](/img/structure/B521557.png)
![N-(2,4-Dichlorophenyl)-N'-[1-(2,5-bistrifluoromethylphenyl)-2-(imidazol-1-yl)-ethyl]-N''-cyanoguanidine](/img/structure/B521629.png)
![(5S)-5,14-diethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B521638.png)
